

Application Notes and Protocols for Itraconazole Therapeutic Drug Monitoring (TDM)

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Compound of Interest

Compound Name: (2R,4S)-Hydroxy Itraconazole-d5

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Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used for the treatment and prophylaxis of invasive fungal infections. However, its clinical utility is often complicated by its variable oral bioavailability and susceptibility to numerous drug-drug interactions.[1] These factors lead to significant inter-individual pharmacokinetic variability, making therapeutic drug monitoring (TDM) a critical practice to optimize efficacy and minimize toxicity.[1][2] TDM involves measuring itraconazole and its active metabolite, hydroxyitraconazole, concentrations in patient serum to ensure they are within the therapeutic range.[3][4][5] This document provides a detailed protocol for itraconazole TDM, including clinical indications, sample collection, and a validated analytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Clinical Indications and Therapeutic Ranges

TDM for itraconazole is recommended for the majority of patients receiving the drug, particularly for the prevention of invasive fungal infections in immunocompromised individuals.[6] It is also crucial in patients with severe infections, those with altered gastrointestinal absorption, or those receiving concomitant medications that may interact with itraconazole.[3][7][8][9]

Data Presentation: Therapeutic Ranges

The following tables summarize the recommended therapeutic ranges for itraconazole and its active metabolite, hydroxyitraconazole. These values are typically measured as trough concentrations, just before the next dose.

Analyte	Indication	Therapeutic Range (mcg/mL)	Method
Itraconazole	Prophylaxis	>0.5	HPLC/LC-MS/MS
Itraconazole	Localized Infection	>0.5	HPLC/LC-MS/MS
Itraconazole	Systemic Infection	>1.0	HPLC/LC-MS/MS
Itraconazole + Hydroxyitraconazole	Blastomycosis Treatment	>1.0	HPLC/LC-MS/MS

Table 1: Therapeutic Ranges for Itraconazole and Hydroxyitraconazole.[\[4\]](#)[\[7\]](#)[\[10\]](#)

Analyte	Concentration (mcg/mL)	Associated Risk
Itraconazole	>5.0	Increased risk of adverse events

Table 2: Toxic Concentrations of Itraconazole.[\[11\]](#)

Experimental Protocols

Pre-Analytical Considerations: Sample Collection and Handling

Proper sample collection and handling are crucial for accurate TDM results.

- Sample Type: Serum is the preferred specimen.[\[10\]](#) Do not use serum gel tubes.[\[7\]](#)
- Timing of Collection: Trough levels should be collected immediately before the next dose.[\[8\]](#) Due to itraconazole's long half-life, the timing of the serum collection is not as critical, but trough collections are recommended.[\[10\]](#)

- Time to Steady State: Itraconazole accumulates slowly and typically reaches steady-state concentrations after 7-15 days of dosing.[6] For patients not receiving a loading dose, trough measurements should be taken up to 14 days after initiating therapy.[1] If a loading dose is administered, steady state may be reached sooner, and samples can be collected around day 5 to 7.[1]
- Sample Processing: Within 2 hours of collection, centrifuge the blood sample and transfer the serum to a plastic vial.[10]
- Storage: Serum samples can be stored refrigerated for up to 29 days or frozen for up to 29 days.[10]

Analytical Methodology: LC-MS/MS for Itraconazole and Hydroxyitraconazole Quantification

This protocol describes a validated method for the simultaneous quantification of itraconazole and hydroxyitraconazole in human serum using LC-MS/MS.[2][12][13]

1. Materials and Reagents:

- Itraconazole and Hydroxyitraconazole reference standards
- Itraconazole-d5 and Hydroxyitraconazole-d5 internal standards
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ammonium formate
- Pooled human serum for calibration standards and quality controls (QCs)

2. Preparation of Standards and Quality Controls:

- Prepare stock solutions of itraconazole, hydroxyitraconazole, and their deuterated internal standards in methanol.

- Prepare calibration standards and QCs by spiking appropriate amounts of the stock solutions into pooled human serum.

3. Sample Preparation (Protein Precipitation):[\[12\]](#)[\[13\]](#)

- To 100 μ L of patient serum, calibration standard, or QC in a microcentrifuge tube, add 50 μ L of the internal standard solution (containing 100 ng/mL of Itraconazole-d5 and 100 ng/mL of Hydroxyitraconazole-d5 in methanol).[\[12\]](#)
- Add 400 μ L of 0.5% formic acid in acetonitrile to precipitate proteins.[\[12\]](#)
- Vortex the mixture for 1 minute.[\[12\]](#)
- Centrifuge at 3500 rpm for 5 minutes.[\[12\]](#)
- Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions:

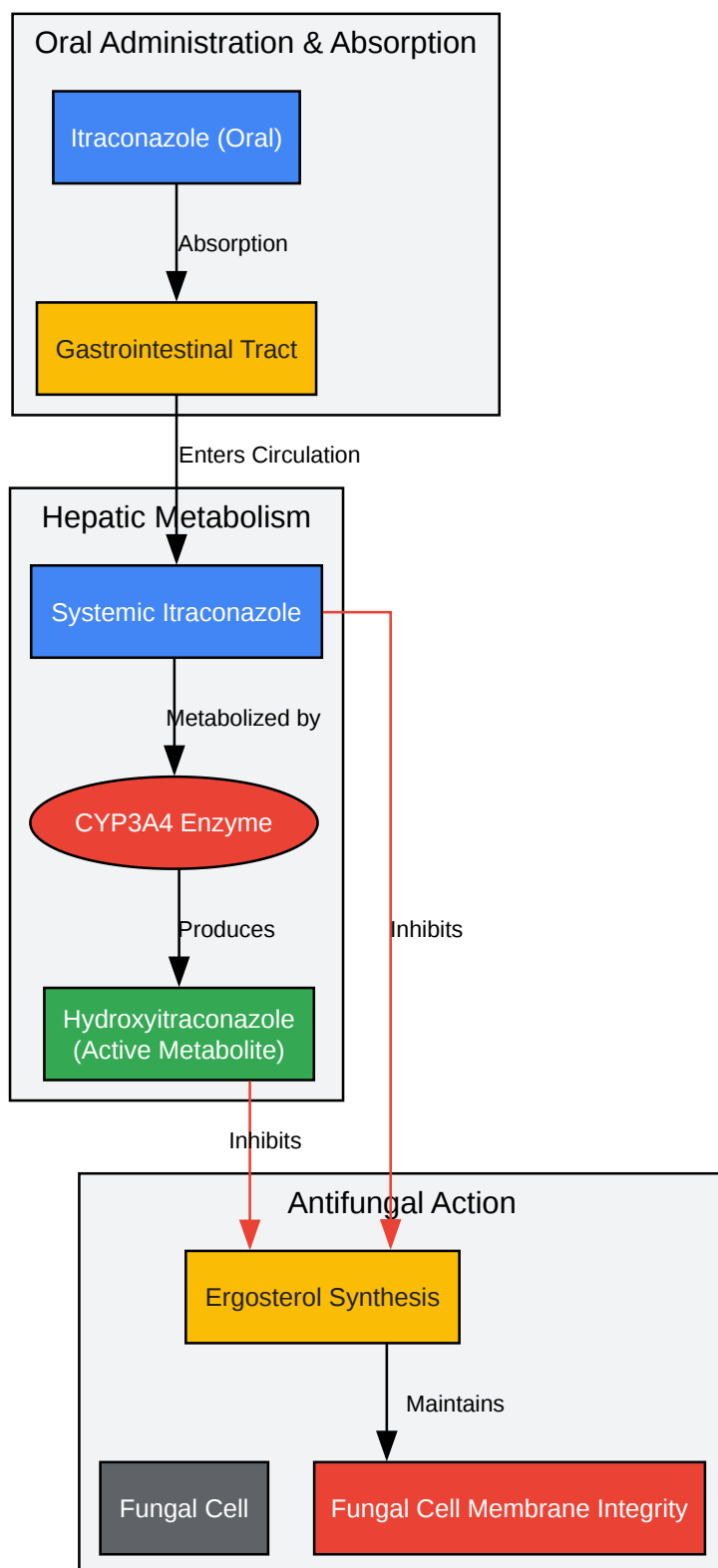
- LC System: Waters-I Class UPLC system or equivalent.[\[12\]](#)
- Column: Agilent Zorbax SB-C18, 2.1 \times 50mm, 3.5 μ m.[\[12\]](#)
- Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid.[\[12\]](#)
- Mobile Phase B: 0.1% formic acid in acetonitrile.[\[12\]](#)
- Flow Rate: 0.500 mL/min.[\[12\]](#)
- Mass Spectrometer: Waters Xevo TQ-XS mass spectrometer or equivalent triple quadrupole mass spectrometer.[\[12\]](#)
- Ionization Mode: Electrospray Ionization (ESI), Positive.[\[13\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM).

5. Data Analysis:

- Quantify itraconazole and hydroxyitraconazole concentrations by comparing the peak area ratios of the analytes to their respective internal standards against the calibration curve.

Visualizations

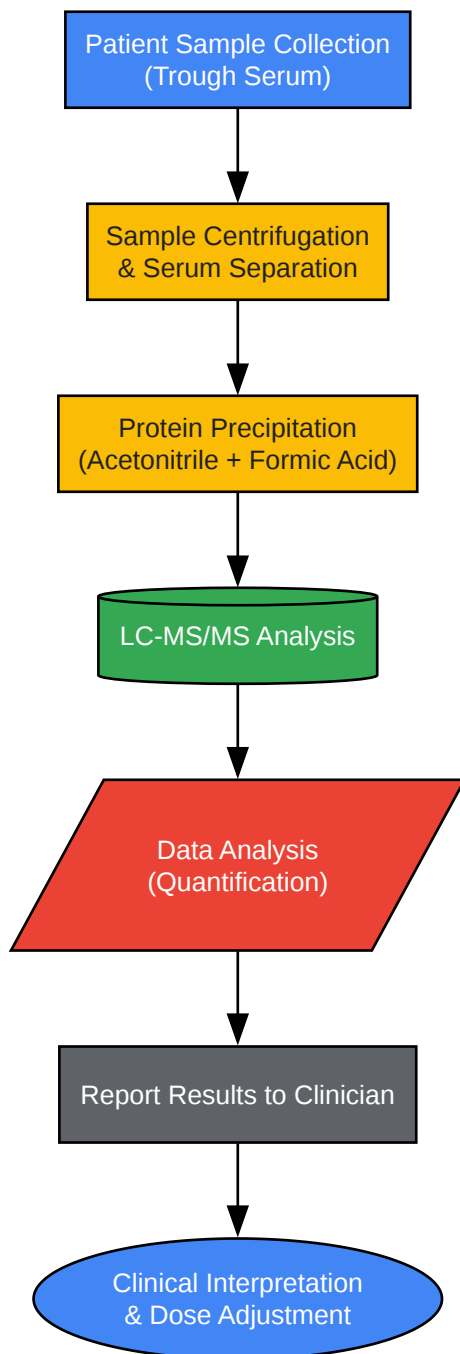
Itraconazole Metabolism and Mechanism of Action



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Caption: Itraconazole metabolism and mechanism of action.

Itraconazole TDM Experimental Workflow



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Caption: Experimental workflow for itraconazole TDM.

Interpretation and Application of TDM Results

The interpretation of itraconazole TDM results requires consideration of the clinical context, including the specific fungal pathogen, the site and severity of infection, and the patient's immune status.[6][7] If trough concentrations are subtherapeutic, potential causes such as non-adherence, drug interactions, or malabsorption should be investigated.[7][8] Dose adjustments should be made in consultation with a clinical pharmacist or infectious diseases specialist.[8] Repeat TDM is recommended after any dose adjustment to ensure the new dosage regimen achieves the desired therapeutic range.[3][8]

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